Molecular Weight & Heteroatom Content vs. N-(4-Oxo-2-thioxothiazolidin-3-yl)benzamide (CAS 13097-06-8)
The replacement of the phenyl ring in the direct structural analog N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide with a thiophene ring yields a net molecular weight increase of 6.0 g/mol and an additional sulfur heteroatom, altering both the heavy-atom composition and hydrogen-bonding capacity [1][2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 258.3 g/mol (C₈H₆N₂O₂S₃) [1] |
| Comparator Or Baseline | N-(4-Oxo-2-thioxothiazolidin-3-yl)benzamide: 252.3 g/mol (C₁₀H₈N₂O₂S₂) [2] |
| Quantified Difference | +6.0 g/mol; +1 sulfur atom; –2 carbon atoms |
| Conditions | Computed molecular weights from authoritative databases (SpectraBase and PubChem) |
Why This Matters
For procurement in combinatorial library synthesis or SAR campaigns, the unique C₈H₆N₂O₂S₃ formula provides a distinct mass-spectrometric and elemental signature that eliminates ambiguity when selecting building blocks for structure–activity studies.
- [1] SpectraBase. Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide. Compound ID: KJpwpXqyraP. Wiley Science Solutions, 2025. View Source
- [2] PubChem. N-(4-Oxo-2-thioxothiazolidin-3-yl)benzamide. Compound ID: 482274. National Center for Biotechnology Information, 2025. View Source
